molecular formula C11H11Cl3O3 B8123417 Methyl (R)-2-(2,3,4-trichlorophenoxy)butanoate

Methyl (R)-2-(2,3,4-trichlorophenoxy)butanoate

Cat. No.: B8123417
M. Wt: 297.6 g/mol
InChI Key: ARDJETQYYHSLCV-SSDOTTSWSA-N
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Description

Methyl ®-2-(2,3,4-trichlorophenoxy)butanoate is an organic compound that belongs to the class of phenoxyalkanoic acid esters. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(2,3,4-trichlorophenoxy)butanoate typically involves the esterification of ®-2-(2,3,4-trichlorophenoxy)butanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-(2,3,4-trichlorophenoxy)butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(2,3,4-trichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield ®-2-(2,3,4-trichlorophenoxy)butanoic acid and methanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: ®-2-(2,3,4-trichlorophenoxy)butanoic acid and methanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted phenoxybutanoates.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying the effects of phenoxyalkanoic acid esters on biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-(2,3,4-trichlorophenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenoxy)butanoate
  • Methyl 2-(2,4,5-trichlorophenoxy)butanoate
  • Methyl 2-(2,3,6-trichlorophenoxy)butanoate

Uniqueness

Methyl ®-2-(2,3,4-trichlorophenoxy)butanoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl (2R)-2-(2,3,4-trichlorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3O3/c1-3-7(11(15)16-2)17-8-5-4-6(12)9(13)10(8)14/h4-5,7H,3H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDJETQYYHSLCV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)OC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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